molecular formula C14H23NO3 B1376022 Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1421313-98-5

Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1376022
CAS No.: 1421313-98-5
M. Wt: 253.34 g/mol
InChI Key: ZNJZBFPPQUKOBV-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C14H23NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme mechanisms and interactions with biological macromolecules. Its structural similarity to certain natural compounds allows it to be used as a probe or inhibitor in biochemical assays.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reactions being studied.

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • 2-Boc-7-oxo-2-azaspiro[4.5]decane

Uniqueness: Tert-butyl 7-oxo-2-azaspiro[45]decane-2-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the spirocyclic framework

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Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(16)9-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJZBFPPQUKOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
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Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate

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